molecular formula C20H21N3O6S2 B2373882 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 896676-32-7

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2373882
CAS RN: 896676-32-7
M. Wt: 463.52
InChI Key: MBJYBMLJGJSGJE-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as BMB-4, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMB-4 is a small molecule inhibitor that has shown promising results in inhibiting the activity of several enzymes that are involved in various biological processes.

Scientific Research Applications

Anticancer Potential

  • N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide derivatives have shown promising results in anticancer research. A study conducted by Ravinaik et al. (2021) focused on similar compounds that exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers, compared to the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial Activity

  • Research by Jagtap et al. (2010) on fluoro-substituted sulphonamide benzothiazoles, which are structurally related to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, demonstrated significant antimicrobial activities. These compounds were synthesized and evaluated for their effectiveness against various microbes (Jagtap et al., 2010).

Anti-inflammatory and Analgesic Properties

  • Another study by Abu‐Hashem et al. (2020) on related benzothiazole derivatives revealed significant anti-inflammatory and analgesic properties. These compounds were found to be effective as cyclooxygenase inhibitors and showed promising results in pain relief and inflammation reduction (Abu‐Hashem et al., 2020).

Antitumor Properties

  • The research by Horishny et al. (2020) on N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, closely related to the chemical , showed that these compounds have significant potential as new anticancer agents. They were tested within the framework of the Developmental Therapeutic Program of the National Cancer Institute and exhibited promising antitumor properties (Horishny et al., 2020).

Psychotropic and Cytotoxic Effects

  • Zablotskaya et al. (2013) studied N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, which are similar in structure. These compounds exhibited significant psychotropic effects, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines (Zablotskaya et al., 2013).

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S2/c1-27-15-7-8-16(28-2)18-17(15)21-20(30-18)22-19(24)13-3-5-14(6-4-13)31(25,26)23-9-11-29-12-10-23/h3-8H,9-12H2,1-2H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJYBMLJGJSGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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